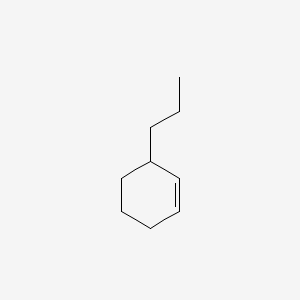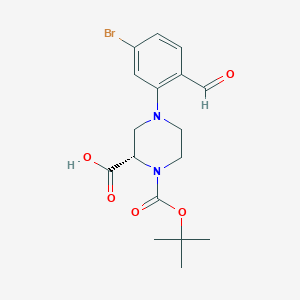
S-(p-Bromophenyl) thiobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(p-Bromophenyl) thiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a bromophenyl group attached to a thiobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-Bromophenyl) thiobenzoate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of acyl chloride and thiol or thiophenol as starting materials . The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-(p-Bromophenyl) thiobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiobenzoate moiety to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobenzoates.
Applications De Recherche Scientifique
S-(p-Bromophenyl) thiobenzoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of S-(p-Bromophenyl) thiobenzoate involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate polymerization reactions, leading to the formation of polymer networks. The molecular targets and pathways involved in this process include the absorption of UV light by the thiobenzoate moiety and the subsequent generation of reactive intermediates that drive the polymerization reaction .
Comparaison Avec Des Composés Similaires
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-(p-Methylphenyl) thiobenzoate
Comparison: S-(p-Bromophenyl) thiobenzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to other thiobenzoates. The bromine atom enhances the compound’s reactivity and allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the bromophenyl group contributes to the compound’s photoinitiating properties, making it particularly useful in UV-curing applications .
Propriétés
Numéro CAS |
28122-80-7 |
|---|---|
Formule moléculaire |
C13H9BrOS |
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
S-(4-bromophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
SMAUCUNUIDJINO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


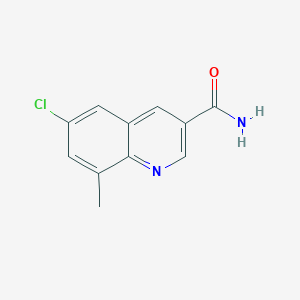
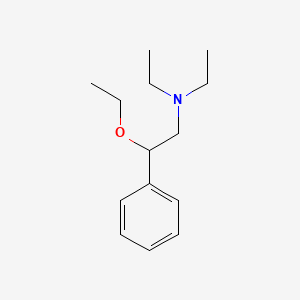
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
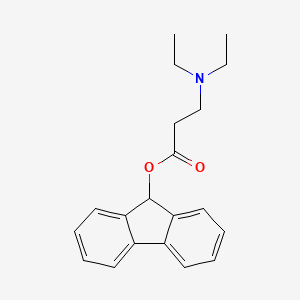
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
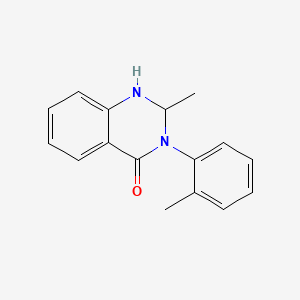
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

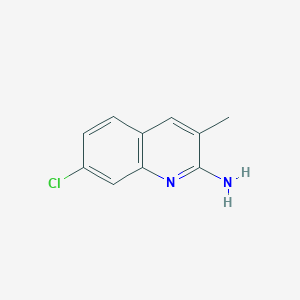
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
